
BMS-193885
Vue d'ensemble
Description
Applications De Recherche Scientifique
Obesity Treatment
BMS-193885 has been extensively studied for its appetite-suppressing properties. In animal models, it has demonstrated significant reductions in food intake and body weight without developing tolerance over chronic administration. For instance, a study reported that intraperitoneal administration of this compound at 10 mg/kg led to a notable decrease in spontaneous overnight food consumption in satiated rats .
Table 1: Effects of this compound on Food Intake and Body Weight
Administration Method | Dose (mg/kg) | Duration | Effect on Food Intake | Effect on Body Weight |
---|---|---|---|---|
Intraperitoneal | 10 | 44 days | Significant reduction | Significant reduction |
Intracerebroventricular | - | Acute | Blocked neuropeptide Y-induced intake | Not specified |
Neuroimaging
Recent advancements have led to the development of radiolabeled forms of this compound for use as positron emission tomography (PET) tracers. The synthesis of [^11C]this compound allows for the in vivo evaluation of neuropeptide Y(1) receptor binding in the central nervous system. This application is crucial for studying various neurological conditions where neuropeptide Y signaling is implicated .
Table 2: Characteristics of Radiolabeled this compound
Radiolabeled Compound | Radioactivity Level | Affinity (Ki) | Lipophilicity (cLogD) |
---|---|---|---|
[^11C]this compound | Sufficient for PET | 3.3 nM | 3.8 |
[^11C]Desmethyl this compound | Lower than this compound | 2.7 nM | 3.3 |
Pharmacological Profiling
This compound has undergone extensive pharmacological profiling to assess its selectivity among G-protein coupled receptors and ion channels. It has shown over 200-fold selectivity compared to other receptors, with minimal effects on locomotor activity and no significant cardiovascular adverse effects at tested doses .
Case Studies
Case Study 1: Appetite Regulation in Obesity Models
In a controlled study involving obese rat models, researchers administered this compound to evaluate its effects on appetite suppression compared to a control group receiving saline. The results indicated that chronic administration led to a significant decrease in both food intake and body weight over the study period, supporting its potential as an anti-obesity treatment.
Case Study 2: PET Imaging with Radiolabeled this compound
A study conducted with [^11C]this compound involved intravenous injection in mice to assess biodistribution and metabolism. The findings revealed effective brain penetration and specific binding to neuropeptide Y(1) receptors, validating its use as a PET tracer for imaging receptor activity in neurological research.
Mécanisme D'action
Target of Action
BMS-193885, also known as UNII-819SRG2Y6N or 3,5-Pyridinedicarboxylic acid, is a potent, selective, competitive, and brain-penetrant antagonist of the neuropeptide Y1 receptor . The neuropeptide Y1 receptor is involved in a wide variety of physiological processes, including feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Mode of Action
this compound competitively acts on the neuropeptide Y binding site, with a Ki value of 3.3 nM for the neuropeptide Y1 receptor . This means that it binds to the same site as the neuropeptide Y, preventing the neuropeptide Y from exerting its effects.
Biochemical Pathways
Neuropeptide Y1 receptor is known to be involved in the regulation of food intake and body weight .
Pharmacokinetics
this compound has good systemic bioavailability and brain penetration .
Result of Action
The primary result of this compound’s action is the reduction of food intake and body weight through central Y1 inhibition . This makes it a potential therapeutic agent for conditions related to overeating and obesity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of P-glycoprotein and breast cancer resistance protein inhibitors can significantly increase the levels of this compound in the brain . .
Analyse Biochimique
Biochemical Properties
BMS-193885 is a competitive antagonist of the neuropeptide Y1 receptor, with a Ki of 3.3 nM and an IC50 of 5.9 nM . It displays significant selectivity over other receptors such as σ1, α1, Y2, Y4, and Y5 . This suggests that this compound interacts with the neuropeptide Y1 receptor, inhibiting its function and thereby influencing biochemical reactions within the cell .
Cellular Effects
In cellular processes, this compound has been shown to reduce food intake and body weight via central Y1 inhibition . This suggests that it influences cell function by impacting cell signaling pathways related to feeding and body weight regulation . It is also brain penetrant, indicating that it can cross the blood-brain barrier and exert its effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of this compound involves competitive antagonism of the neuropeptide Y1 receptor . By binding to this receptor, this compound prevents the binding of neuropeptide Y, a neurotransmitter involved in various physiological processes . This inhibition can lead to changes in gene expression and cellular metabolism related to the functions of neuropeptide Y .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be active in both acute and chronic animal models of food intake . It is not orally bioavailable due to poor intestinal absorption . This suggests that while this compound has a potent effect on reducing food intake, its use may be limited by its method of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . For instance, pretreatment with this compound at a dose of 10 mg/kg significantly reduced radioactivity levels in the kidney, lung, and spleen of mice . This suggests that higher doses of this compound may lead to greater inhibition of the neuropeptide Y1 receptor .
Transport and Distribution
This compound is brain penetrant, suggesting that it can cross the blood-brain barrier . This indicates that it may be transported and distributed within cells and tissues via mechanisms that allow it to cross this barrier .
Subcellular Localization
Given its role as a neuropeptide Y1 receptor antagonist and its ability to cross the blood-brain barrier, it is likely that it localizes to areas of the cell where these receptors are present .
Méthodes De Préparation
La synthèse du BMS-193885 implique plusieurs étapes, commençant par la préparation de la structure de base dihydropyridine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau dihydropyridine : Cela implique la condensation d'aldéhydes, d'amines et d'esters appropriés en conditions acides.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants, y compris les groupes méthoxyphényle et pipéridinyle.
Formation de lactate : La dernière étape implique la formation de l'ester de L-lactate.
Analyse Des Réactions Chimiques
BMS-193885 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, par exemple en réduisant les groupes esters en alcools.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de la recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier le récepteur du neuropeptide Y1 et son rôle dans divers processus physiologiques.
Mécanisme d'action
This compound exerce ses effets en se liant de manière compétitive au récepteur du neuropeptide Y1, inhibant ainsi la liaison du neuropeptide Y. Cette inhibition réduit la signalisation par le récepteur Y1, entraînant une diminution de l'apport alimentaire et du poids corporel. Les cibles moléculaires impliquées comprennent le récepteur du neuropeptide Y1, et les voies affectées sont celles liées à la régulation de l'appétit et à l'homéostasie énergétique .
Comparaison Avec Des Composés Similaires
BMS-193885 est unique en raison de sa forte sélectivité et de sa pénétration cérébrale. Les composés similaires comprennent :
Nimodipine : Un autre dérivé de la dihydropyridine, mais principalement utilisé comme bloqueur des canaux calciques.
Nitrendipine : Structure similaire, mais utilisée pour ses propriétés antihypertensives.
Nifédipine : Aussi un bloqueur des canaux calciques dihydropyridine utilisé pour traiter l'hypertension.
Activité Biologique
BMS-193885 is a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a crucial role in regulating appetite and energy homeostasis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in obesity treatment.
Chemical Profile
Chemical Name: 1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3,5-dimethyl ester L-Lactate
Molecular Weight: 680.79 g/mol
Purity: ≥99%
Solubility:
- Water: 13.62 mg/mL
- DMSO: 68.08 mg/mL
Pharmacological Characterization
This compound exhibits a high affinity for the Y1 receptor with a Ki value of 3.3 nM and an IC50 of 5.9 nM , demonstrating its effectiveness as a competitive antagonist. It shows significant selectivity over other receptors:
-
47-fold selectivity over σ1 receptor
-
100-fold selectivity over α1 adrenergic receptor
-
160-fold selectivity over Y2, Y4, and Y5 receptors .
This compound acts by competitively inhibiting the binding of neuropeptide Y to the Y1 receptor, which is predominantly involved in stimulating appetite. Studies have shown that administration of this compound can effectively block neuropeptide Y-induced food intake in various animal models .
Appetite Suppression
In preclinical studies:
- Acute Administration: Intraperitoneal administration (10 mg/kg) significantly reduced food intake in satiated rats within one hour.
- Chronic Administration: Continuous treatment for 44 days led to substantial reductions in both food intake and body weight without developing tolerance or affecting water consumption .
Behavioral Effects
This compound did not adversely affect locomotor activity or induce anxiety-like behaviors in tested subjects, indicating that its appetite-suppressing effects are not confounded by changes in overall activity levels .
Comparative Efficacy
Parameter | This compound | Other NPY Receptor Antagonists |
---|---|---|
Ki Value (Y1 Receptor) | 3.3 nM | Varies (generally higher) |
Selectivity (Y2/Y4/Y5) | >160-fold | Lower selectivity |
Effect on Food Intake | Significant reduction | Variable results |
Effect on Body Weight | Significant reduction | Variable results |
Study on Obesity Treatment
A pivotal study characterized the pharmacological profile of this compound and its potential as an obesity treatment. The findings indicated that this compound could be an effective therapeutic agent due to its ability to selectively inhibit the Y1 receptor without significant side effects .
PET Imaging Studies
Recent advancements in imaging techniques have allowed researchers to visualize the distribution of NPY receptors in vivo. PET imaging studies have shown that this compound penetrates the blood-brain barrier effectively, highlighting its potential for central nervous system applications .
Propriétés
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXJSJXZFODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018102 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186185-03-5 | |
Record name | BMS-193885 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-193885 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BMS-193885 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A: this compound is a potent and selective antagonist of the neuropeptide Y1 receptor (NPY1R). [, ] It binds to the receptor and prevents the endogenous ligand, neuropeptide Y (NPY), from binding and activating the receptor. [, ] This antagonism of NPY1R signaling has been shown to reduce food intake and body weight in animal models of obesity. [, ] Further research suggests that this compound's effects on feeding behavior are not linked to changes in anxiety, depression, or social interaction. [] The crystal structure of the human NPY1R bound to this compound has been solved, providing insights into the molecular interactions responsible for its high affinity and selectivity. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies for this compound are not detailed in the provided abstracts, research highlights the importance of structural features for binding to NPY1R. [, ] The crystal structure analysis reveals key interactions between this compound and the receptor's binding pocket, including hydrogen bonding and hydrophobic interactions. [, ] These findings suggest that modifications to these specific structural elements could alter the compound's affinity, potency, and selectivity for NPY1R.
Q3: What in vivo studies have been conducted on this compound?
A: this compound has been evaluated in various in vivo models. Rodent studies demonstrate its effectiveness in reducing food intake and body weight after both acute and chronic administration. [, , ] Furthermore, behavioral tests in rats indicate that this compound does not influence anxiety levels, depressive-like behavior, or ethanol preference. [] This suggests a targeted effect on feeding behavior without significantly impacting other emotional or motivational responses.
Q4: Are there any known radiolabeled forms of this compound, and what are they used for?
A: Yes, researchers have successfully synthesized ¹¹C-labeled this compound and its desmethyl analog for use as Positron Emission Tomography (PET) tracers. [] These radiolabeled forms enable the in vivo visualization and quantification of NPY1R binding in the brain. This is a valuable tool for studying NPY1R distribution, occupancy, and potential alterations in various physiological and pathological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.